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Compound of Interest

1-phenyl-1H-pyrazole-4-
Compound Name:
carbonitrile

cat. No.: B1353532

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis,
and Applications

Executive Summary

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-4-
carbonitrile, a key heterocyclic building block in modern medicinal chemistry and materials
science. We will delve into its fundamental physicochemical properties, explore robust synthetic
methodologies, detail crucial spectroscopic characterization techniques, and discuss its
significant applications, particularly in the realm of drug discovery. This document is intended
for researchers, synthetic chemists, and drug development professionals seeking to leverage
this versatile scaffold in their work.

Introduction: The Pyrazole Scaffold in Modern
Chemistry

The pyrazole ring system is a "privileged scaffold" in drug discovery, meaning its structure is
frequently found in potent, biologically active compounds.[1][2] Pyrazole-containing molecules
are present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib
and the anti-obesity drug Rimonabant.[2] The scaffold's value stems from its unique electronic
properties, its ability to participate in hydrogen bonding as both a donor and acceptor, and its
metabolic stability.
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The 1-phenyl-1H-pyrazole-4-carbonitrile variant is of particular interest. The phenyl group at
the N1 position modulates the molecule's lipophilicity and potential for 1t-1t stacking
interactions, while the nitrile group at the C4 position is a versatile chemical handle. The nitrile
can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other
heterocycles, making it an invaluable synthon for building molecular complexity.[3][4]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its
basic properties. 1-phenyl-1H-pyrazole-4-carbonitrile is a well-characterized molecule with
the following key identifiers.

Property Value Source(s)
Molecular Formula C1o0H7N3 516171
Molecular Weight 169.18 g/mol [6][8]

CAS Number 709-04-6 [5][6]
Monoisotopic Mass 169.064 Da 9]

Synthesis Methodologies: A Chemist's Perspective

The construction of the 1-phenyl-1H-pyrazole-4-carbonitrile core can be achieved through
several reliable synthetic routes. The choice of method often depends on the availability of
starting materials, desired scale, and laboratory capabilities. A prevalent and efficient approach
involves the condensation of a phenylhydrazine with a suitable three-carbon electrophile.

One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and
ability to generate complex molecules in a single step.[2] A common MCR approach for
pyrazole-4-carbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and
phenylhydrazine.[10] While the direct synthesis of the title compound via this method is less
common, the synthesis of its 5-amino precursor is well-established and provides a pathway.
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Synthesis from (Ethoxymethylene)malononitrile

A robust and widely cited method involves the reaction of phenylhydrazine with
(ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the
hydrazine, followed by cyclization and elimination of ethanol to yield 5-amino-1-phenyl-1H-
pyrazole-4-carbonitrile. The amino group can then be removed via diazotization followed by
reduction (deamination) to afford the target compound. The use of solvents like trifluoroethanol
(TFE) has been shown to improve yields and regioselectivity in similar syntheses.[4]

The diagram below outlines a representative workflow for this highly effective synthesis.
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Caption: Synthetic workflow from phenylhydrazine to the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. 1-phenyl-1H-pyrazole-4-carbonitrile

exhibits distinct spectroscopic signatures that are essential for its identification and purity

assessment.
Technique Expected Signature Rationale
] ] ) ] The phenyl group protons will
Multiple signals in the aromatic )
] appear as multiplets. The two
region (o 7.0-8.5 ppm). Two .
1H NMR ] ] protons on the pyrazole ring
singlets for the pyrazole ring o
(at C3 and C5) are in distinct
protons. _ _
chemical environments.
) o The nitrile carbon is
Signal for the nitrile carbon (o o )
) characteristically deshielded.
~115 ppm). Signals for ]
13C NMR ) The number of signals should
aromatic and pyrazole carbons ]
correspond to the 10 unique
(4 110-150 ppm). ]
carbon atoms in the structure.
) This band is highly
Strong, sharp absorption band o
FT-IR characteristic of the C=N
at ~2220-2230 cm1, o _ o
(nitrile) stretching vibration.[3]
Corresponds to the molecular
weight of the compound. High-
Molecular ion peak (M*) at m/z  resolution mass spectrometry
Mass Spec.

= 169.

(HRMS) would confirm the
elemental composition
C10H7Ns.

Applications in Drug Discovery and Research

The true value of 1-phenyl-1H-pyrazole-4-carbonitrile lies in its role as a versatile

intermediate for creating novel molecules with therapeutic potential.
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Scaffold for Bioactive Molecules

The pyrazole core is a key component in drugs targeting a wide array of diseases, including
cancer, inflammation, and infectious diseases.[3] The 1-phenyl-pyrazole motif, specifically, is
found in numerous biologically active compounds.[1] This scaffold serves as an excellent
starting point for library synthesis, where the C4-nitrile and other positions on the rings can be
functionalized to explore structure-activity relationships (SAR).

A Versatile Chemical Intermediate

The nitrile group is a cornerstone of its utility. Its conversion to other functional groups allows
for the synthesis of a diverse range of derivatives, positioning it as a central hub in synthetic
chemistry.
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Caption: Role as a key intermediate for diverse functional groups.

These transformations enable chemists to access molecules with different physicochemical
properties and biological targets, making it a powerful tool in the iterative process of drug
design and optimization.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7203961/
https://lifechemicals.com/blog/building-blocks/122-original-functionalized-pyrazoles-for-drug-discovery
https://www.benchchem.com/product/b1353532?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1-phenyl-1H-pyrazole-4-carbonitrile is more than just a chemical compound; it is an enabling
tool for innovation in science. Its well-defined properties, accessible synthetic routes, and, most
importantly, its chemical versatility make it a high-value scaffold for researchers in drug
discovery, agrochemicals, and materials science. A thorough understanding of its chemistry, as
outlined in this guide, is the first step toward unlocking its full potential in the development of
next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1353532#1-phenyl-1h-pyrazole-4-carbonitrile-molecular-weight-and-formula
https://www.benchchem.com/product/b1353532#1-phenyl-1h-pyrazole-4-carbonitrile-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1353532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

